molecular formula C26H22FN3O2S B2631743 (4-((4-fluorobenzyl)thio)-9-methyl-2-(p-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol CAS No. 892414-93-6

(4-((4-fluorobenzyl)thio)-9-methyl-2-(p-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol

Cat. No. B2631743
CAS RN: 892414-93-6
M. Wt: 459.54
InChI Key: QPBMZFLNXKSGRK-UHFFFAOYSA-N
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Description

The compound (4-((4-fluorobenzyl)thio)-9-methyl-2-(p-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol is a complex organic molecule. It contains several functional groups and rings, including a pyrazole ring, a pyrimidine ring, and a benzyl group . The presence of these groups suggests that this compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such complex molecules often involves multi-step reactions. Pyrazole derivatives can be synthesized through various methods, including the reaction of α-methyl or α-methylene ketones with formamide . Pyrano[2,3-c]pyrazole derivatives have been prepared through a four-component reaction of benzyl alcohols, ethyl acetoacetate, phenylhydrazine, and malononitrile .


Molecular Structure Analysis

The molecular structure of this compound would be determined by single-crystal X-ray diffraction . The planes of the triazole and benzyl rings in the molecule make dihedral angles . The molecules in the asymmetric unit are linked by intermolecular N–H···O hydrogen bonds, forming a three-dimensional network .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the functional groups present in the molecule. Pyrazole compounds are known to undergo a variety of chemical reactions . For example, they can react with acid chlorides and terminal alkynes under Sonogashira conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure and the functional groups present. These properties could include melting point, solubility, and spectral data (1H and 13C NMR, HRMS (ESI)) .

Scientific Research Applications

Heterocyclic Synthesis and Biological Activity:

  • Elian, Abdelhafiz, and Abdelreheim (2014) described the synthesis of new thioxopyrimidine, 4H-pyrans, pyranopyridine, and pyranopyrimidine derivatives with expected biological activity. These compounds were synthesized through reactions involving similar heterocyclic structures and characterized by various spectroscopic methods, suggesting the potential of these compounds in biological applications (Elian et al., 2014).

Anti-Cancer Activity:

  • Hammam et al. (2005) investigated novel fluoro-substituted benzo[b]pyrans for their anti-lung cancer activity. The compounds synthesized showed significant anticancer activity at low concentrations against human cancer cell lines, highlighting the therapeutic potential of fluoro-substituted heterocyclic compounds in cancer treatment (Hammam et al., 2005).

Synthesis and Structural Studies:

  • Tolkunov et al. (2013) discussed the synthesis of 6-R-5-aryl-1,3-dioxo-1,2,3,4-tetrahydro-[1]benzothieno[3',2':4,5]pyrido[2,3-d]pyrimidine salts and related compounds, showcasing the versatility of heterocyclic compounds in synthesizing complex molecular structures with potential medicinal applications (Tolkunov et al., 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its biological activity. Pyrazole compounds are considered privileged scaffolds in medicinal chemistry . They have been found in naturally occurring compounds and display innumerable chemical, biological, agrochemical, and pharmacological properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its chemical structure and biological activity. As with all chemicals, appropriate safety precautions should be taken when handling this compound.

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, chemical reactions, and biological activities. Given the interesting properties of pyrazole compounds, this molecule could be a promising candidate for further study in medicinal chemistry .

properties

IUPAC Name

[7-[(4-fluorophenyl)methylsulfanyl]-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN3O2S/c1-15-3-7-18(8-4-15)24-29-25-22(11-21-19(13-31)12-28-16(2)23(21)32-25)26(30-24)33-14-17-5-9-20(27)10-6-17/h3-10,12,31H,11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPBMZFLNXKSGRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C(=NC=C4CO)C)C(=N2)SCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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